4-(3-Hydroxyphenyl)picolinic acid
Description
4-(3-Hydroxyphenyl)picolinic acid is a picolinic acid derivative featuring a phenyl group substituted with a hydroxyl moiety at the meta position (C3) attached to the 4-position of the pyridine ring.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBJQQXRBZBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)picolinic acid typically involves the reaction of 3-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4-(3-Hydroxyphenyl)picolinic acid are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-(3-oxo-phenyl)picolinic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyphenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This interaction can inhibit viral replication and modulate immune responses .
Comparison with Similar Compounds
Substituent Position on Picolinic Acid
- C4 vs. C5/C6 Substitution : The position of the phenyl group significantly impacts molecular interactions. For example, 5-(4-(Trifluoromethoxy)phenyl)picolinic acid (C5 substitution) may exhibit steric hindrance distinct from C4 analogs, affecting binding to biological targets like enzymes .
- Phosphonomethyl at C6: Compounds like 18e (C6-phosphonomethyl) demonstrate enhanced metallo-β-lactamase inhibition due to the phosphonate group’s metal-chelating properties .
Phenyl Ring Substituents
- Hydroxy vs. Methoxy : The 3-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, whereas 4-methoxyphenyl derivatives (e.g., 4-(4-Methoxyphenyl)picolinic acid) prioritize lipophilicity and electronic modulation .
- Electron-Withdrawing Groups : Trifluoromethoxy (in 5-(4-(Trifluoromethoxy)phenyl)picolinic acid) and formyl (in 4-(2-Formylphenyl)picolinic acid) substituents alter electron density, influencing reactivity and binding affinity .
Research Implications
The structural nuances of 4-(3-Hydroxyphenyl)picolinic acid and its analogs dictate their applicability in diverse fields:
- Enzyme Inhibition : The hydroxyl group’s hydrogen-bonding capacity positions this compound as a candidate for targeting metalloenzymes, akin to 18e and 18f .
- Chemical Synthesis : Variants like 4-(2-Formylphenyl)picolinic acid serve as conjugation hubs in organic chemistry due to their reactive aldehyde groups .
- Pharmacological Optimization : Substitutions such as trifluoromethoxy or ethoxy balance solubility and bioavailability, critical for drug development .
Further studies should explore the direct bioactivity of 4-(3-Hydroxyphenyl)picolinic acid, leveraging its unique substitution pattern for targeted therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
